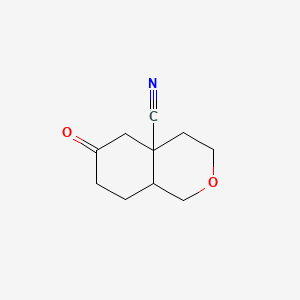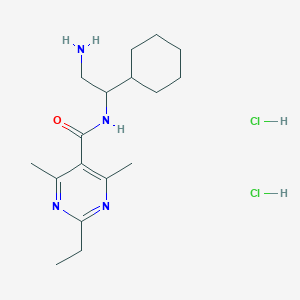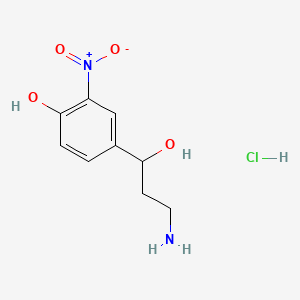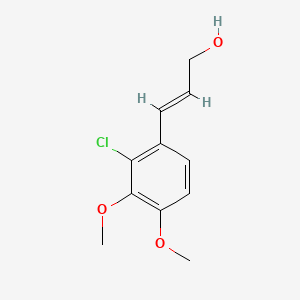
1,2,3-Pentatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Pentatriene is an organic compound with the molecular formula C₅H₆ It is a linear molecule consisting of five carbon atoms connected by alternating single and double bonds, resulting in a structure with three consecutive double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3-Pentatriene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 1,2,3-tribromopropane using a strong base such as potassium tert-butoxide. The reaction proceeds as follows:
CH2Br−CHBr−CH2Br+3KOtBu→CH2=C=CH−CH3+3KBr+3tBuOH
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar dehydrohalogenation reactions on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Pentatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Saturated hydrocarbons such as pentane.
Substitution: Halogenated derivatives like 1,2,3-tribromopentane.
Wissenschaftliche Forschungsanwendungen
1,2,3-Pentatriene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties and reactivity of cumulenes. Its unique structure makes it valuable for investigating electronic and steric effects in organic reactions.
Biology: While not directly used in biological systems, its derivatives and related compounds can be studied for potential biological activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique mechanisms of action.
Industry: It can be used as a precursor for synthesizing more complex organic molecules, which may have applications in materials science and chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1,2,3-Pentatriene in chemical reactions involves the interaction of its multiple double bonds with various reagents. The linear arrangement of double bonds allows for unique reactivity patterns, such as:
Electrophilic Addition: The double bonds can react with electrophiles, leading to the formation of addition products.
Nucleophilic Attack: Nucleophiles can attack the electron-deficient carbon atoms in the double bonds, resulting in substitution or addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Butadiene: A cumulene with two consecutive double bonds.
1,3-Butadiene: A diene with two double bonds separated by a single bond.
1,2,4-Pentatriene: A cumulene with three consecutive double bonds but a different arrangement of carbon atoms.
Uniqueness
1,2,3-Pentatriene is unique due to its specific arrangement of three consecutive double bonds, which imparts distinct electronic and steric properties. This makes it an interesting compound for studying the behavior of cumulenes and their reactivity in various chemical contexts.
Eigenschaften
CAS-Nummer |
62018-46-6 |
|---|---|
Molekularformel |
C5H6 |
Molekulargewicht |
66.10 g/mol |
InChI |
InChI=1S/C5H6/c1-3-5-4-2/h4H,1H2,2H3 |
InChI-Schlüssel |
WWQAGDWTJOKFQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


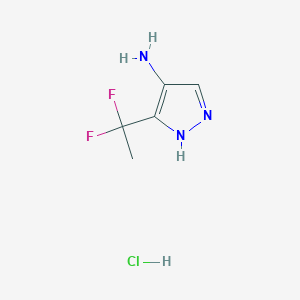
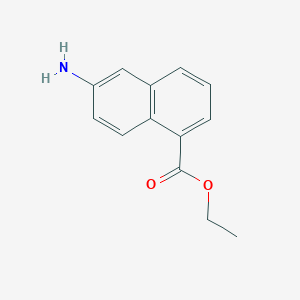
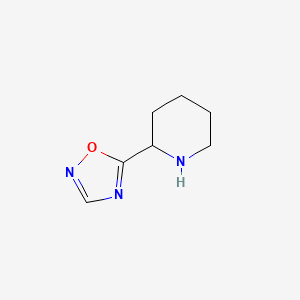
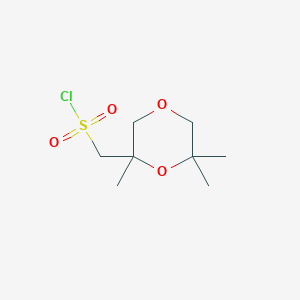
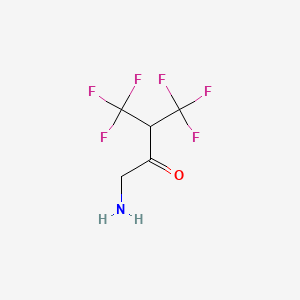
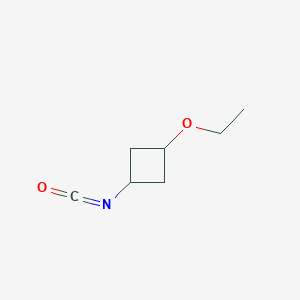

![1-morpholin-4-yl-3-[4-oxo-3-[4-(piperazin-1-ylmethyl)phenyl]-1H-indeno[1,2-c]pyrazol-5-yl]urea;dihydrochloride](/img/structure/B13520125.png)

